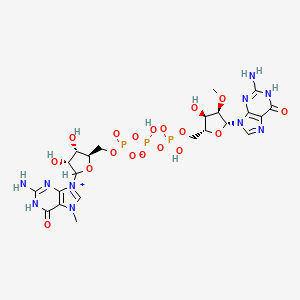

m(7)G(5')Pppgm

Description

Historical Context and Discovery of the mRNA Cap Structure

The discovery of the mRNA cap structure in the mid-1970s was a landmark achievement in molecular biology, revolutionizing the understanding of eukaryotic gene expression. wehi.edu.au Prior to this, the 5' ends of eukaryotic mRNAs were thought to be triphosphorylated, similar to prokaryotic mRNAs. researchgate.net However, observations that eukaryotic mRNAs were more resistant to degradation suggested a unique structural feature at their 5' terminus. quora.com

Key discoveries were made through studies on viral systems, which often served as simpler models for understanding complex cellular processes. In 1975, researchers, including Yasuhiro Furuichi and Aaron Shatkin, while studying the mRNA of viruses like cytoplasmic polyhedrosis virus (CPV) and reovirus, identified a novel "cap" structure. nih.govjapan-forward.comjst.go.jp Their work, along with that of others like Jerry Adams and Suzanne Cory in Australia who were studying mouse myeloma cells, revealed a blocked and methylated 5' terminal structure. wehi.edu.aunih.gov

Initial studies involved analyzing the 5' terminal structure of viral genome RNA. For instance, analysis of an insect cytoplasmic polyhedrosis virus (CPV) genome RNA in the early 1970s revealed a 2'-O-methylated nucleotide at the 5' end. researchgate.netnih.gov This finding prompted the addition of S-adenosyl-L-methionine, a methyl donor, to in vitro transcription reactions, leading to the synthesis of mRNAs with the unique blocked and methylated 5' terminal structure. researchgate.netnih.gov These pioneering studies with viruses paved the way for the general discovery of the 5'-cap structure, m7GpppNm, in cellular mRNAs of eukaryotes. nih.gov By 1975, the cap structure was identified in various viral and mammalian mRNAs. pnas.orgpnas.org

The structure was elucidated as a 7-methylguanosine (B147621) linked to the 5' end of the transcript via a 5'-5' triphosphate bridge. nih.govpnas.orgpnas.org This discovery was significant because it unveiled a fundamental aspect of mRNA structure and explained a crucial step in protein production. wehi.edu.au The presence of this cap was soon found to be a universal feature of eukaryotic mRNAs, distinguishing them from prokaryotic mRNAs, as well as ribosomal RNA (rRNA) and transfer RNA (tRNA). nih.gov

Evolutionary Conservation and Ubiquity of the m7G Cap in mRNA

The m7G cap is a highly conserved and ubiquitous feature of eukaryotic and viral mRNAs, highlighting its fundamental importance in gene expression. researchgate.netoup.comnih.govnih.gov This cap structure is found in a vast range of organisms, from single-celled eukaryotes like yeast to complex multicellular organisms, including mammals. nih.govresearchgate.net Its presence across such a wide evolutionary spectrum underscores its ancient origins and essential roles.

The conservation extends to the enzymatic machinery responsible for its synthesis. researchgate.net While there are some variations in the capping enzymes between different organisms, the fundamental biochemical steps are remarkably similar. researchgate.net This evolutionary conservation makes the capping process a potential target for developing selective drugs against certain fungal, viral, and parasitic infections. researchgate.net

The ubiquity of the m7G cap is a hallmark of mRNAs transcribed by RNA polymerase II in eukaryotes. nih.gov In contrast, prokaryotic mRNAs lack this cap structure. nih.gov Many viruses that infect eukaryotes have also evolved mechanisms to ensure their mRNAs are capped, either by encoding their own capping enzymes or by "snatching" caps (B75204) from host cell mRNAs. pnas.orgpnas.orgoup.com This viral strategy further emphasizes the critical role of the cap in being recognized by the host cell's translation machinery.

The degree of methylation can vary, providing a basis for cap nomenclature. The basic structure is termed Cap 0 (m7GpppN). jst.go.jpthermofisher.com In many higher eukaryotes, there is an additional methylation at the 2'-O position of the first nucleotide, creating Cap 1 (m7GpppNm). thermofisher.comyeasenbio.com A further methylation on the second nucleotide results in Cap 2. thermofisher.com The presence and type of cap structure are crucial for the mRNA's function and its interaction with various cellular proteins. yeasenbio.com

Fundamental Role of the m7G Cap in Eukaryotic Gene Expression Regulation

The m7G cap plays a multifaceted and indispensable role in the regulation of eukaryotic gene expression, influencing nearly every stage of an mRNA's life. researchgate.netresearchgate.netnih.gov Its functions are mediated through the recruitment of specific cap-binding proteins. oup.comresearchgate.net

Key functions of the m7G cap include:

Protection from Degradation: The cap structure protects the mRNA from degradation by 5' exonucleases, thereby increasing its stability and lifespan within the cell. yeasenbio.comontosight.aiwikipedia.orglibretexts.org

Splicing and 3'-end Formation: The cap is crucial for the efficient splicing of pre-mRNA to remove introns. nih.govoup.comnih.gov It recruits the cap-binding complex (CBC), which in turn facilitates the assembly of the spliceosome. oup.com The CBC also plays a role in 3' processing and transcription termination. oup.comnih.gov

Nuclear Export: In higher eukaryotes, the m7G cap, through its interaction with the CBC, is essential for the export of mature mRNA from the nucleus to the cytoplasm, where protein synthesis occurs. oup.comnih.govontosight.ai

Translation Initiation: In the cytoplasm, the cap is recognized by the eukaryotic translation initiation factor 4E (eIF4E), a key component of the eIF4F complex. researchgate.netnih.gov This interaction is a critical step in recruiting the ribosome to the mRNA and initiating the process of translation. libretexts.org The cap-dependent initiation is the primary mechanism for protein synthesis for the vast majority of eukaryotic mRNAs. nih.gov

Self vs. Non-self Recognition: The 2'-O methylation in the Cap 1 structure acts as a marker to distinguish the cell's own mRNA ("self") from foreign RNAs, such as those from viruses. researchgate.netoup.com This helps the innate immune system to identify and respond to viral infections.

The central role of the m7G cap is underscored by the fact that failure in the capping process has lethal consequences in organisms from yeast to higher eukaryotes. nih.gov The intricate involvement of the cap in multiple, interconnected processes highlights it as a critical regulatory hub in gene expression.

Structure

2D Structure

Properties

CAS No. |

57718-00-0 |

|---|---|

Molecular Formula |

C22H31N10O18P3 |

Molecular Weight |

816.5 g/mol |

IUPAC Name |

[(2R,3S,4R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C22H31N10O18P3/c1-30-6-32(16-10(30)18(37)29-22(24)27-16)19-13(35)11(33)7(47-19)3-45-51(38,39)49-53(42,43)50-52(40,41)46-4-8-12(34)14(44-2)20(48-8)31-5-25-9-15(31)26-21(23)28-17(9)36/h5-8,11-14,19-20,33-35H,3-4H2,1-2H3,(H8-,23,24,26,27,28,29,36,37,38,39,40,41,42,43)/t7-,8-,11-,12-,13-,14-,19?,20-/m1/s1 |

InChI Key |

CUWKXCJRSKNYSN-YGYKVGJLSA-N |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OC)O)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OC)O)O)O |

Origin of Product |

United States |

Structural Diversity and Nomenclature of Methylated Mrna Cap Structures

The Canonical m7GpppX Cap Structure

The fundamental cap structure, often referred to as the canonical cap, consists of a 7-methylguanosine (B147621) (m7G) molecule linked to the first nucleotide (X) of the mRNA chain through an unusual 5'-5' triphosphate bridge. wikipedia.orgnih.gov This linkage provides significant resistance to 5' exonucleases, thereby protecting the mRNA from premature degradation. wikipedia.orgthermofisher.com The m7G cap is a hallmark of eukaryotic mRNA and is essential for the recruitment of the translation initiation factor eIF4E, a key step in protein synthesis. neb-online.dedanaher.com

Cap 0 Structure: N7-methylguanosine linked via 5'-5' Triphosphate (m7GpppN)

The most basic form of the methylated cap is the Cap 0 structure, denoted as m7GpppN, where 'N' represents the first transcribed nucleotide. wikipedia.orgthermofisher.comneb.com This structure is formed by the addition of a guanosine (B1672433) monophosphate to the 5' end of the nascent RNA transcript in a reverse orientation, followed by the methylation of this guanosine at the N7 position. wikipedia.orgnih.gov While essential for cap-dependent translation, the Cap 0 structure is the preliminary form and is often further modified in higher eukaryotes. wikipedia.orgdanaher.comthermofisher.com

Table 1: Core Components of the Cap 0 Structure

| Component | Description |

| m7G | 7-methylguanosine |

| ppp | 5'-5' Triphosphate linkage |

| N | First transcribed nucleotide of the mRNA |

Cap 1 Structure: 2'-O-methylation of the First Transcribed Nucleotide (m7GpppNm)

In many eukaryotes, the Cap 0 structure is further modified to create the Cap 1 structure. wikipedia.orgyeasenbio.comthermofisher.com This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar of the first transcribed nucleotide. wikipedia.orgyeasenbio.comneb.com This process, known as 2'-O-methylation, results in the structure m7GpppNm, where 'Nm' signifies a 2'-O-methylated nucleotide. yeasenbio.comneb.com The Cap 1 structure is particularly important in higher eukaryotes and has been shown to enhance translation efficiency and help the cell distinguish its own mRNA from foreign RNA, such as that from viruses, thereby avoiding an innate immune response. yeasenbio.comneb.comneb.com The enzyme responsible for this modification is a 2'-O-methyltransferase. danaher.comtakarabio.comneb.com

Specificity of 2'-O-Methylation Based on the First Nucleotide (e.g., m7GpppAm, m7GpppGm)

The identity of the first transcribed nucleotide can influence the 2'-O-methylation. The notation reflects this specificity, for instance, m7GpppAm indicates that the first nucleotide is adenosine (B11128), which has been methylated at the 2'-O position. Similarly, m7GpppGm denotes a 2'-O-methylated guanosine as the first nucleotide. lcms.czebi.ac.uk Studies have shown that the capping process can have a preference for purine (B94841) nucleotides at the transcription start site. oup.com The specific nucleotide at this position can impact the efficiency of subsequent modifications and the biological activity of the mRNA. lcms.cz

Cap 2 Structure: 2'-O-methylation of the First and Second Transcribed Nucleotides (m7GpppNmpNm)

Further methylation can occur in some transcripts, leading to the Cap 2 structure. wikipedia.orgthermofisher.com This structure is characterized by the 2'-O-methylation of both the first and the second transcribed nucleotides, represented as m7GpppNmpNm. wikipedia.orgnih.gov The enzyme CMTR2 is responsible for methylating the second nucleotide. biorxiv.org Like the Cap 1 structure, the Cap 2 structure is more common in higher eukaryotes and is believed to play a role in fine-tuning mRNA function and stability. wikipedia.orgnih.gov The presence of a Cap 2 structure has been shown to modestly improve the translational properties of in vitro transcribed mRNAs compared to those with a Cap 2-1 structure (m7GpppNpNm). biorxiv.org

Non-Canonical and Other Modified Cap Structures

Beyond the canonical Cap 0, 1, and 2 structures, a variety of other modifications can occur at the 5' end of mRNA, leading to a diverse landscape of cap structures. oup.comacs.org These non-canonical caps (B75204) can involve different methylation patterns or even the incorporation of entirely different molecules. oup.comacs.org For example, some viral RNAs and a subset of cellular RNAs can have di- or tri-methylguanosine caps. oup.com The development of new analytical techniques is expanding our understanding of this cap diversity and its functional implications. oup.com

N6-methyladenosine (m6Am) within Cap Structures

A significant non-canonical modification is the methylation of adenosine at the N6 position when it is the first transcribed nucleotide, resulting in N6-methyladenosine (m6A). nih.govpreprints.org When this occurs in conjunction with 2'-O-methylation, it forms N6,2'-O-dimethyladenosine (m6Am), with the structure m7Gppp(m6Am). biorxiv.orgnih.gov This modification is prevalent in higher eukaryotes, with some studies indicating that a substantial percentage of mRNA caps can contain m6Am. nih.gov The formation of m6Am is catalyzed by the enzyme PCIF1 (phosphorylated C-terminal domain interacting factor 1). nih.gov The presence of m6Am at the cap has been shown to increase the stability of transcripts by making them resistant to the decapping enzyme DCP2. nih.gov

Table 2: Summary of Major mRNA Cap Structures

| Cap Structure | Nomenclature | Key Feature |

| Cap 0 | m7GpppN | N7-methylguanosine linked to the first nucleotide. wikipedia.orgthermofisher.comneb.com |

| Cap 1 | m7GpppNm | 2'-O-methylation of the first transcribed nucleotide. wikipedia.orgyeasenbio.comneb.com |

| Cap 2 | m7GpppNmpNm | 2'-O-methylation of the first and second transcribed nucleotides. wikipedia.orgnih.gov |

| m6Am Cap | m7Gppp(m6Am) | N6-methylation and 2'-O-methylation of the first adenosine. biorxiv.orgnih.gov |

Biogenesis and Post Transcriptional Modifications of the M7g Cap

Enzymatic Machinery for Cap Synthesis in Eukaryotes

The formation of the initial cap structure, known as cap-0, is carried out by three sequential enzymatic activities. oup.comwikipedia.org In higher eukaryotes, these activities are often housed in a bifunctional capping enzyme (CE). Further modifications to the cap structure are performed by additional methyltransferases to generate mature cap structures like cap-1 and cap-2.

The first step in mRNA capping is the removal of the γ-phosphate from the 5' end of the nascent pre-mRNA transcript. oup.comnih.govresearchgate.net This reaction is catalyzed by an RNA 5'-triphosphatase (RTPase), which hydrolyzes the triphosphate group to a diphosphate. nih.govwikipedia.org

Enzyme Family: The RNA triphosphatase component of the mammalian capping enzyme is a member of the cysteine phosphatase superfamily. nih.gov

Mechanism: Despite sharing a conserved HCxxxxxR(S/T) motif with other cysteine phosphatases, the mechanism of phosphoanhydride cleavage by the mammalian capping enzyme is distinct from that used by protein phosphatases for phosphomonoester hydrolysis. nih.gov

Structure: The crystal structure of the mouse RNA triphosphatase reveals a deep, positively charged active site pocket well-suited to accommodate the 5' triphosphate end of the RNA. nih.gov

In yeast, the RNA triphosphatase (Cet1) is a separate polypeptide from the guanylyltransferase. wikipedia.orgoup.com In contrast, metazoans possess a bifunctional protein where the RNA triphosphatase is located at the N-terminus. oup.com

Following the removal of the terminal phosphate, RNA guanylyltransferase (GTase) catalyzes the addition of a guanosine (B1672433) monophosphate (GMP) moiety to the 5' diphosphate of the pre-mRNA. oup.comnih.gov This creates the characteristic 5'-5' triphosphate linkage. oup.comwikipedia.org

The reaction proceeds through a two-step mechanism:

Enzyme-GMP Intermediate: The guanylyltransferase reacts with guanosine triphosphate (GTP), forming a covalent enzyme-guanylate (E-pG) intermediate with the release of pyrophosphate. pnas.org

GMP Transfer: The GMP moiety is then transferred from the enzyme to the 5' diphosphate of the RNA, forming the G(5')ppp(5')N- cap structure. pnas.org

In metazoans, the guanylyltransferase is the C-terminal domain of the bifunctional capping enzyme. oup.com The structure of the human mRNA guanylyltransferase domain has been resolved, showing a conserved GTP-binding site. wikipedia.orgnih.gov

The final step in the formation of the basic cap-0 structure is the methylation of the guanine (B1146940) base at the N7 position. oup.comwikipedia.org This reaction is catalyzed by mRNA (guanine-N7-)-methyltransferase (RNMT), which transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM). wikipedia.orgnih.gov

Substrates: S-adenosyl methionine and G(5')pppR-RNA. wikipedia.org

Products: S-adenosylhomocysteine and m7G(5')pppR-RNA. wikipedia.org

In humans, this enzyme is encoded by the RNMT gene and is the catalytic subunit of a complex that methylates the N7 position of the guanosine in the 5'-cap structure of mRNAs. wikipedia.orggenecards.orguniprot.org The enzyme specifically recognizes the GpppN cap intermediate. nih.gov

In higher eukaryotes, the cap structure undergoes further methylation on the 2'-hydroxyl group of the ribose of the first and sometimes the second nucleotide of the transcript. wikipedia.org These modifications generate the cap-1 and cap-2 structures, respectively. wikipedia.org

Cap-1 Formation: The methylation of the 2'-O position of the first nucleotide is catalyzed by cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1). nih.govnih.govuniprot.org This enzyme converts the cap-0 structure to a cap-1 structure (m7GpppNm).

Cap-2 Formation: The subsequent methylation of the second nucleotide is carried out by cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 2 (CMTR2), forming the cap-2 structure (m7GpppNmpNm). uniprot.org

These 2'-O-methylation steps are thought to be important for distinguishing "self" mRNA from foreign RNA, thereby playing a role in the innate immune response. nih.gov

Beyond the canonical cap methylations, further modifications can occur on the first transcribed nucleotide. One of the most abundant is N6, 2′-O-dimethyladenosine (m6Am), which is formed when the first transcribed nucleotide is 2′-O-methyladenosine (Am). nih.govsciopen.com

Enzyme: The formation of m6Am is catalyzed by the Phosphorylated CTD Interacting Factor 1 (PCIF1), which acts as a cap-specific adenine N6-methyltransferase. nih.govsciopen.comtmc.edu

Substrate: PCIF1 methylates the N6-position of a cap-adjacent 2′O-methyladenosine. tmc.edu

Prevalence: In some human cells, a significant percentage of 5'-capped mRNAs contain m6Am. nih.gov

| Enzymatic Activity | Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| RNA Triphosphatase | RTPase domain of Capping Enzyme (Metazoa); Cet1 (Yeast) | Removes γ-phosphate from 5' end of pre-mRNA | pppN-RNA | ppN-RNA + Pi |

| RNA Guanylyltransferase | GTase domain of Capping Enzyme (Metazoa); Ceg1 (Yeast) | Adds GMP to the 5' diphosphate end | ppN-RNA, GTP | GpppN-RNA + PPi |

| mRNA (Guanine-N7-)-Methyltransferase | RNMT | Methylates the guanine cap at the N7 position | GpppN-RNA, S-adenosyl-L-methionine (SAM) | m7GpppN-RNA (Cap-0), S-adenosyl-L-homocysteine (SAH) |

| mRNA (Nucleoside-2'-O-)-Methyltransferase | CMTR1 | Methylates the 2'-O of the first nucleotide | m7GpppN-RNA, SAM | m7GpppNm-RNA (Cap-1), SAH |

| mRNA (Nucleoside-2'-O-)-Methyltransferase | CMTR2 | Methylates the 2'-O of the second nucleotide | m7GpppNmN-RNA, SAM | m7GpppNmNm-RNA (Cap-2), SAH |

| N6-methyladenosine methyltransferase | PCIF1 | Methylates the N6 position of cap-adjacent adenosine (B11128) | m7GpppAm-RNA, SAM | m7Gpppm6Am-RNA, SAH |

Co-transcriptional Capping Mechanisms

The process of mRNA capping is tightly coupled with transcription by RNA polymerase II (Pol II). wikipedia.org Capping occurs co-transcriptionally, beginning when the nascent pre-mRNA transcript is only about 25-30 nucleotides long. oup.comnih.gov This coupling ensures that the 5' end of the mRNA is protected and properly modified as soon as it emerges from the polymerase.

The C-terminal domain (CTD) of the largest subunit of RNA polymerase II plays a crucial role in this process. The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS, and its phosphorylation state changes during the transcription cycle.

Recruitment of Capping Enzymes: The capping enzyme is recruited to the transcription complex through an interaction with the phosphorylated CTD of Pol II. wikipedia.org Specifically, the guanylyltransferase domain of the mammalian capping enzyme binds to the phosphorylated CTD. nih.govnih.gov

Sequential Action: This recruitment positions the capping machinery in close proximity to the emerging 5' end of the pre-mRNA, facilitating the sequential actions of the triphosphatase, guanylyltransferase, and methyltransferase activities. researchgate.net Recent structural studies have provided insights into how the human capping enzyme (RNGTT) and the cap methyltransferase (CMTR1) directly bind to the paused elongation complex, illustrating the mechanism of 5'-end capping during transcriptional pausing. nih.gov

This co-transcriptional nature ensures the efficiency and fidelity of cap formation, integrating it with other mRNA processing events like splicing.

In Vitro Transcription with Modified Cap Analogs (e.g., m7G(5')ppp(5')G, Anti-Reverse Cap Analog (ARCA), CleanCap)

In vitro transcription (IVT) is a widely used technique to synthesize large quantities of RNA molecules for research and therapeutic applications, such as mRNA vaccines. thermofisher.com A crucial step in this process is the addition of a 5' cap structure, which is often achieved co-transcriptionally by including cap analogs in the IVT reaction. danaher.com These analogs compete with guanosine triphosphate (GTP) for incorporation at the 5' end of the nascent RNA transcript. fishersci.com

m7G(5')ppp(5')G

Anti-Reverse Cap Analog (ARCA)

To overcome the orientation problem of the standard cap analog, Anti-Reverse Cap Analogs (ARCAs) were developed. nih.govnih.gov In the most common form of ARCA, the 3'-OH group of the 7-methylguanosine (B147621) is replaced by a 3'-O-methyl group (m7,3'-O GpppG). nih.govbaseclick.eu This modification prevents the RNA polymerase from initiating transcription from the m7G end, ensuring that the cap analog is incorporated exclusively in the correct orientation. thermofisher.comnih.govnih.gov This leads to the production of mRNA that is more translationally efficient compared to transcripts capped with the standard analog. nih.govbaseclick.eu While ARCA solves the orientation issue, it still produces a Cap-0 structure, and like the standard analog, it requires a high cap-to-GTP ratio, which can lower the yield of full-length mRNA. thermofisher.comtakarabio.com

CleanCap®

CleanCap technology represents a more advanced co-transcriptional capping method that addresses the limitations of earlier analogs. thermofisher.comtrilinkbiotech.com CleanCap reagents are trinucleotide cap analogs, such as CleanCap Reagent AG, which are designed to act as a primer that is extended by the RNA polymerase. youtube.com This mechanism results in a highly efficient and precise capping process, with reported capping efficiencies exceeding 95%. thermofisher.comyoutube.comtrilinkbiotech.com A key advantage of this method is the direct synthesis of a Cap-1 structure in a single-step reaction, which is desirable for enhancing biological activity and reducing immunogenicity. neb.com This co-transcriptional approach streamlines the manufacturing process, reducing production time and costs compared to other methods. trilinkbiotech.com Recent iterations, like CleanCap® M6, have been shown to increase protein expression by over 30% compared to previous analogs and enzymatic capping methods. trilinkbiotech.com

The following table summarizes the key features of these co-transcriptional capping analogs.

| Feature | m7G(5')ppp(5')G (Standard Cap) | Anti-Reverse Cap Analog (ARCA) | CleanCap® |

| Type of Analog | Dinucleotide | Dinucleotide (Modified) | Trinucleotide |

| Incorporation Orientation | Correct & Reverse (~50% correct) | Correct Only | Correct Only |

| Resulting Cap Structure | Cap-0 | Cap-0 | Cap-1 |

| Capping Efficiency | Variable, dependent on GTP ratio | 50-80% | >95% |

| Key Advantage | Basic capping functionality | Prevents reverse incorporation | High efficiency, one-step Cap-1 synthesis |

| Key Disadvantage | Reverse incorporation reduces functional mRNA | Can lower overall RNA yield | Higher cost and potential licensing requirements |

Post-Transcriptional Capping Mechanisms

Post-transcriptional capping is an alternative method where the 5' cap structure is added to the mRNA molecule enzymatically after the in vitro transcription process is complete. danaher.com This approach provides precise control over the cap structure and achieves very high capping efficiency, making it suitable for applications where specific cap formations are required.

The process typically involves a series of enzymatic reactions. danaher.com

RNA Triphosphatase Activity : The 5' end of the nascent, uncapped RNA transcript contains a triphosphate group. The first step is the removal of the terminal gamma-phosphate by an RNA triphosphatase, leaving a diphosphate at the 5' end. wikipedia.org

Guanylyltransferase Activity : An enzyme with guanylyltransferase activity, such as the Vaccinia Capping Enzyme (VCE), then catalyzes the addition of a guanosine monophosphate (GMP) molecule from a GTP substrate to the 5' diphosphate end of the transcript. sparknotes.com This reaction forms the characteristic 5'-5' triphosphate linkage, creating the foundational G(5')ppp(5')N structure. wikipedia.orgsparknotes.com

Methyltransferase Activity : The final steps involve methylation. First, a (guanine-N7)-methyltransferase adds a methyl group from the donor S-adenosyl-L-methionine (SAM) to the N7 position of the terminal guanine, forming the Cap-0 structure (m7GpppN). danaher.comwikipedia.org To generate the more mature Cap-1 structure, an additional enzyme, mRNA Cap 2'-O-Methyltransferase, is required to add a methyl group to the 2'-OH position of the first nucleotide of the original transcript. danaher.com

Cellular Compartmentalization of Capping Processes (Nuclear vs. Cytoplasmic)

In eukaryotic cells, the process of mRNA capping is spatially organized and occurs in distinct cellular compartments, primarily the nucleus, with a more recently discovered system operating in the cytoplasm.

Nuclear Capping

The canonical mRNA capping process is tightly coupled with transcription and occurs in the nucleus. youtube.com As the nascent pre-mRNA emerges from the RNA polymerase II (Pol II) complex, typically after reaching a length of 20-30 nucleotides, it is immediately modified. libretexts.org The capping enzymes are recruited to the C-terminal domain (CTD) of the Pol II largest subunit, ensuring that capping is a co-transcriptional event that happens efficiently at the 5' end of virtually all Pol II transcripts. youtube.com This nuclear capping is essential for subsequent pre-mRNA processing events like splicing, the addition of the poly(A) tail, and the export of the mature mRNA from the nucleus to the cytoplasm. wikipedia.orgyoutube.comlibretexts.org The initial Cap-0 and subsequent Cap-1 modifications predominantly occur within the nucleus. youtube.com

Cytoplasmic Capping

Originally, capping was thought to be restricted to the nucleus. However, research has revealed the existence of a cytoplasmic capping machinery. researchgate.netbiorxiv.org This system involves a cytoplasmic pool of the capping enzyme (cCE) and other necessary factors that can add a cap to uncapped mRNA transcripts directly within the cytoplasm. researchgate.netbiorxiv.org This process, sometimes referred to as "recapping," is distinct from the nuclear co-transcriptional mechanism. biorxiv.org

Cytoplasmic capping is believed to play a crucial role in "cap homeostasis"—a cycle of decapping and recapping that regulates the stability and translation of specific mRNAs. biorxiv.orgbiorxiv.orgnih.gov For certain transcripts, the removal of the 5' cap does not automatically lead to degradation but instead can be followed by the re-addition of a cap by the cytoplasmic machinery. biorxiv.org This cytoplasmic activity has been linked to cellular stress responses. Under stress conditions, the cytoplasmic capping enzyme can be sequestered into stress granules, leading to the decapping of its target mRNAs. biorxiv.orgbiorxiv.org Upon recovery from stress, the enzyme is released, allowing for the recapping and subsequent translation of these transcripts, thus facilitating cellular recovery. biorxiv.orgbiorxiv.org This compartmentalization highlights a dynamic layer of post-transcriptional gene regulation occurring outside the nucleus.

Molecular Mechanisms and Biological Functions of the M7g Cap

Role in Messenger RNA Translation Initiation

The m7G cap is a cornerstone of the canonical cap-dependent mechanism of translation initiation in eukaryotes, which accounts for the synthesis of the vast majority of cellular proteins. atlasbars.comnih.gov Its presence on an mRNA molecule is a prerequisite for efficient recruitment of the translational machinery.

The initiation of protein synthesis is critically dependent on the recognition of the m7G cap by the eukaryotic initiation factor 4E (eIF4E). atlasbars.comnih.govnih.govresearchgate.net This interaction is considered the rate-limiting step in cap-dependent translation. nih.gov eIF4E is a small protein that serves as the cap-binding subunit of the larger eIF4F complex. nih.govnih.gov The specific binding occurs within a shallow pocket on the surface of eIF4E, which accommodates the m7G moiety. This recognition is highly specific; eIF4E binds to the m7G cap with an affinity that is orders of magnitude higher than for unmethylated cap structures or free nucleotides like GTP, ensuring that only properly capped mRNAs are selected for translation. core.ac.uk

The eIF4F complex is a heterotrimeric protein complex composed of:

eIF4E: The cap-binding protein.

eIF4G: A large scaffolding protein that orchestrates the assembly of other initiation factors. nih.gov

eIF4A: An RNA helicase that unwinds secondary structures in the 5' untranslated region (UTR) of the mRNA. nih.govoup.com

The binding of eIF4E to the m7G cap is a crucial event that triggers the subsequent assembly of the entire translation initiation apparatus at the 5' end of the mRNA. nih.gov

| Protein/Complex | Component(s) | Primary Function in Initiation |

|---|---|---|

| eIF4E | Single polypeptide | Directly recognizes and binds the m7G cap structure. nih.govnih.gov |

| eIF4G | Single polypeptide | Acts as a scaffold, binding to eIF4E, eIF4A, and other factors like PABP and eIF3. nih.gov |

| eIF4A | Single polypeptide | RNA helicase that unwinds mRNA 5' UTR secondary structures. nih.govoup.com |

| eIF4F Complex | eIF4E, eIF4G, eIF4A | As a unit, binds the mRNA cap and prepares the transcript for ribosome recruitment. atlasbars.comnih.gov |

Once the eIF4F complex is assembled on the m7G cap, it serves as a docking site for the 43S pre-initiation complex (PIC). nih.govnih.govnih.gov The 43S PIC consists of the 40S small ribosomal subunit, the initiator methionyl-tRNA (Met-tRNAi), and several other initiation factors (eIF1, eIF1A, eIF2, eIF3, and eIF5). nih.govresearchgate.net The interaction between the eIF4F complex (specifically the eIF4G subunit) and components of the 43S PIC (primarily eIF3) tethers the small ribosomal subunit to the 5' end of the mRNA. researchgate.net

Following recruitment, the 43S PIC begins to scan the mRNA in a 5' to 3' direction. nih.govnih.gov This scanning process is aided by the helicase activity of eIF4A, which resolves inhibitory hairpin and loop structures in the 5' UTR. nih.govoup.com When the scanning ribosome encounters the first AUG start codon in a favorable sequence context, it halts. This recognition event triggers the hydrolysis of GTP bound to eIF2, leading to the release of several initiation factors. Subsequently, the 60S large ribosomal subunit joins to form the complete, translationally competent 80S ribosome, marking the end of initiation and the beginning of the elongation phase of protein synthesis. nih.gov

Efficient translation is further enhanced by a physical interaction between the 5' and 3' ends of the mRNA, a conformation known as the "closed-loop" model. researchgate.netnih.gov This circularization is mediated by the simultaneous interaction of the eIF4G subunit of the cap-bound eIF4F complex with the Poly(A) Binding Protein (PABP), which coats the poly(A) tail at the 3' end of the mRNA. oup.comresearchgate.netnih.gov

The eIF4G-PABP interaction effectively bridges the two ends of the transcript, creating a circular structure. researchgate.netnih.gov This mRNA circularization is thought to stimulate translation through several mechanisms:

Enhanced Ribosome Recycling: By bringing the termination site (near the 3' end) into close proximity with the initiation site (at the 5' end), terminating ribosomes are efficiently recycled for subsequent rounds of initiation on the same mRNA molecule. nih.gov

Increased Initiation Efficiency: The closed-loop formation promotes the recruitment of the 43S PIC to the mRNA. researchgate.net

Quality Control: The requirement for both a 5' cap and a 3' poly(A) tail for efficient circularization ensures that only intact, fully processed mRNAs are actively translated. researchgate.net

Role in Messenger RNA Stability and Protection from Degradation

Beyond its central role in translation, the m7G cap is a critical determinant of mRNA stability. jst.go.jpnih.govnih.govnih.gov It physically protects the transcript from attack by cellular enzymes that would otherwise degrade it. jst.go.jpyeasenbio.commdpi.com

The primary threat to the integrity of an mRNA molecule in the cytoplasm comes from 5'→3' exoribonucleases, such as Xrn1 in yeast, which preferentially target and degrade RNAs with a 5' monophosphate. researchgate.netspringernature.com The m7G cap's unique 5'-5' triphosphate linkage and its modified guanosine (B1672433) structure render the mRNA resistant to these enzymes. jst.go.jpnih.govmdpi.comspringernature.comwikipedia.org By blocking the entry point for these major degradation machines, the cap significantly extends the half-life of the mRNA molecule in the cytoplasm, allowing for multiple rounds of translation. jst.go.jpnih.govyeasenbio.com

Furthermore, the binding of eIF4E to the cap provides an additional layer of protection, sterically hindering the access of decapping enzymes (like the Dcp1/Dcp2 complex) to the cap structure. nih.govwikipedia.org Decapping, the removal of the m7G cap to expose a 5' monophosphate, is the first and irreversible step in the main pathway of mRNA decay. nih.gov Therefore, the cap and its associated proteins are in a constant interplay with the degradation machinery to control the lifespan of an mRNA.

Role in Nuclear mRNA Processing and Export Pathways

Before an mRNA molecule can be translated in the cytoplasm, its precursor (pre-mRNA) must undergo several processing steps within the nucleus, including splicing and 3'-end polyadenylation, and must then be exported through the nuclear pore complex. The m7G cap, which is added co-transcriptionally shortly after transcription begins, plays a pivotal role in orchestrating these nuclear events. jst.go.jpnih.govmdpi.com

In the nucleus, the m7G cap is recognized not by eIF4E, but by a different protein complex called the nuclear Cap-Binding Complex (CBC). researchgate.netnih.govpnas.org The CBC is a heterodimer consisting of the proteins CBP80 (NCBP1) and CBP20 (NCBP2). mdpi.comnih.gov The binding of CBC to the 5' cap is crucial for:

Pre-mRNA Splicing: CBC promotes the efficient removal of introns, particularly the first, or cap-proximal, intron. It does this by facilitating the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site. pnas.org

3' End Processing: CBC is involved in the cleavage and polyadenylation of the pre-mRNA 3' end, demonstrating communication between the 5' and 3' ends of the transcript even during nuclear processing. nih.govpnas.org

Nuclear Export: The CBC-cap complex is a key signal for the export of the mature mRNA from the nucleus to the cytoplasm. mdpi.comwikipedia.orgresearchgate.net CBC interacts with components of the nuclear export machinery, such as the TREX (TRanscription/EXport) complex, to facilitate the transport of the mRNA through the nuclear pore. researchgate.netnih.gov

Once the mRNA reaches the cytoplasm, the CBC is replaced by eIF4E in a process known as the "pioneer round" of translation, thereby licensing the mRNA for subsequent, efficient protein synthesis. wikipedia.org

| Process | Location | Primary Cap-Binding Protein | Key Outcome |

|---|---|---|---|

| Translation Initiation | Cytoplasm | eIF4E (as part of eIF4F) | Recruitment of ribosomes and protein synthesis. researchgate.netbiorxiv.org |

| mRNA Stability | Cytoplasm | eIF4E | Protection from 5' exonucleases and decapping enzymes. jst.go.jpnih.govmdpi.com |

| Pre-mRNA Splicing | Nucleus | Cap-Binding Complex (CBC) | Efficient removal of introns. jst.go.jppnas.org |

| mRNA Export | Nucleus | Cap-Binding Complex (CBC) | Transport of mature mRNA to the cytoplasm. mdpi.comresearchgate.net |

Binding to the Nuclear Cap-Binding Complex (CBC: CBP20/CBP80)

In the nucleus, the m7G cap is recognized and bound by the nuclear cap-binding complex (CBC), a heterodimer composed of two subunits: CBP20 (also known as NCBP2) and CBP80 (also known as NCBP1) embopress.orgnih.govresearchgate.netnih.gov. CBP20 is the subunit that directly interacts with the m7G cap structure, while CBP80 enhances the binding affinity and acts as a scaffold for other interactions embopress.orgresearchgate.netnih.govresearchgate.net.

The binding of CBC to the m7G cap is a crucial early event in the life of an mRNA molecule, occurring co-transcriptionally nih.govmdpi.com. The crystal structure of the human CBC bound to a cap analog reveals that the methylated guanosine base is specifically recognized by being sandwiched between two tyrosine residues in CBP20 embopress.org. This interaction induces a conformational change in CBP20, which is stabilized by CBP80, locking the complex into a high-affinity cap-binding state embopress.orgresearchgate.net. This stable association is fundamental for the subsequent roles of the cap in mRNA maturation.

| Component | Alternative Name | Function in CBC |

| CBP20 | NCBP2 | Directly binds to the m7G cap structure. researchgate.netnih.gov |

| CBP80 | NCBP1 | Stabilizes the binding of CBP20 to the cap and acts as a scaffold for other protein interactions. researchgate.netnih.gov |

Influence on Pre-mRNA Splicing Efficiency

The m7G cap and its association with the CBC play a significant role in the efficiency of pre-mRNA splicing, the process of removing introns from the primary transcript. The presence of the cap structure is required for efficient splicing, particularly of the first intron nih.govjst.go.jp.

This function is mediated by the CBC. Once bound to the cap, the CBC recruits components of the splicing machinery, known as the spliceosome, to the 5' end of the pre-mRNA nih.gov. Specifically, the CBC facilitates the association of the U1 small nuclear ribonucleoprotein (snRNP) with the cap-proximal 5' splice site, which is one of the initial and critical steps in the assembly of the spliceosome jst.go.jp. This interaction ensures that the splicing machinery is correctly positioned to recognize and remove introns, thereby enhancing the accuracy and efficiency of the splicing process. In yeast, an intact cap-binding pocket in the CBC is essential for the proper splicing of specific meiotic mRNAs grantome.com.

Regulation of 3'-End Processing and Polyadenylation

Beyond splicing, the m7G cap and CBC are also involved in regulating the processing of the 3' end of the pre-mRNA, which includes cleavage of the transcript at a specific site and the subsequent addition of a poly(A) tail (polyadenylation) nih.govrnaxploration.comnih.gov. This process is crucial for mRNA stability, nuclear export, and translation.

Communication between the 5' and 3' ends of the pre-mRNA, facilitated by the CBC, influences the efficiency of 3'-end formation pnas.org. Studies have shown that depletion of the CBC from nuclear extracts leads to a significant reduction in the endonucleolytic cleavage step of polyadenylation, and this activity can be restored by adding back recombinant CBC nih.govpnas.org. The cap-bound CBC is thought to interact with factors involved in 3'-end processing, thereby recruiting them to the pre-mRNA and stimulating their activity nih.gov.

Mechanisms of Cap-Mediated Nuclear Export

After processing, mature mRNAs must be exported from the nucleus to the cytoplasm to be translated. The m7G cap, in conjunction with the CBC, is a key player in this nuclear export process, especially in higher eukaryotes nih.govnih.gov.

The CBC acts as an adapter, marking the fully processed mRNA for export. It interacts with various components of the nuclear export machinery jst.go.jp. For many mRNAs, the CBC-bound transcript is recognized by the transcription and export (TREX) complex, which links the mRNA to the nuclear pore complex for transport into the cytoplasm researchgate.net. While not the sole determinant of export, the interaction between the m7G cap and the CBC is an essential signal that helps to ensure only properly processed mRNAs are efficiently transported out of the nucleus nih.govyoutube.com.

Role in Messenger RNA Turnover and Decapping Pathways

Once in the cytoplasm, the lifecycle of an mRNA molecule concludes with its degradation. The rate of this turnover is a critical component of gene expression regulation. A key and often rate-limiting step in many mRNA decay pathways is the removal of the 5' m7G cap, a process known as decapping nih.gov. Decapping exposes the mRNA to 5'-to-3' exonucleolytic degradation jst.go.jpnih.gov.

Decapping Enzymes (e.g., Dcp2, DcpS)

Eukaryotic cells possess specialized enzymes to carry out the decapping reaction. The two major decapping enzymes are Dcp2 and DcpS nih.govbiorxiv.orgwikipedia.org.

Dcp2 : This enzyme is the primary decapping enzyme in the major 5'-to-3' mRNA decay pathway elifesciences.orgpnas.orgwikipedia.org. Dcp2 is a Nudix (nucleoside diphosphate linked to some other moiety X) hydrolase that acts on intact, deadenylated mRNAs nih.govwikipedia.org. It hydrolyzes the pyrophosphate bond within the cap structure, releasing m7GDP and leaving a 5'-monophosphorylated mRNA that is a substrate for the 5'-to-3' exonuclease Xrn1 pnas.orgwikipedia.org. The activity of Dcp2 is highly regulated by various co-factors nih.gov.

DcpS : The scavenger decapping enzyme, DcpS, functions at the end of the 3'-to-5' mRNA decay pathway nih.govbiorxiv.orgwikipedia.org. After the exosome degrades the mRNA from the 3' end, a residual m7GpppN cap structure remains pnas.org. DcpS hydrolyzes this remnant cap, releasing m7GMP wikipedia.orgpnas.org. DcpS is a member of the histidine triad (HIT) family of hydrolases and is predominantly located in the nucleus, although it is also found in the cytoplasm nih.govwikipedia.org.

| Enzyme | Substrate | Products | Primary Decay Pathway |

| Dcp2 | Capped mRNA | m7GDP and 5'-monophosphorylated mRNA | 5'-to-3' decay pnas.orgwikipedia.org |

| DcpS | Residual m7GpppN cap structure | m7GMP | 3'-to-5' decay (scavenger) wikipedia.orgpnas.org |

Decapping Activators and Co-factors (e.g., Dcp1)

The catalytic activity of the primary decapping enzyme, Dcp2, is relatively low on its own and is greatly enhanced by a host of decapping activators and co-factors elifesciences.orgwikipedia.orgfrontiersin.orgelifesciences.org. These proteins form a dynamic decapping complex.

Dcp1 : Dcp1 is a key regulatory subunit and a direct activator of Dcp2 elifesciences.orgfrontiersin.orgelifesciences.org. In yeast, Dcp1 is essential for decapping in vivo frontiersin.orgelifesciences.org. It forms a holoenzyme with Dcp2 and significantly potentiates its catalytic activity elifesciences.orgfrontiersin.org. Dcp1 contains a conserved EVH1 domain that mediates the interaction with Dcp2 wikipedia.orgfrontiersin.org. Beyond direct activation, Dcp1 also serves as a crucial interaction hub, linking other coactivators to the core Dcp1-Dcp2 decapping enzyme nih.gov. For instance, proteins like Edc1 and Edc2 bind to Dcp1 and can stimulate decapping activity by over 1000-fold by affecting both substrate binding and the catalytic rate nih.gov.

Other important activators include Dhh1, Pat1, and the Lsm1-7 complex, which often function to remodel the messenger ribonucleoprotein (mRNP) complex, making the cap accessible to Dcp2, and to recruit the decapping machinery to specific mRNAs wikipedia.orgelifesciences.orgbiorxiv.org. These factors allow the cell to precisely control the timing and specificity of mRNA decay in response to various cellular signals.

Coordination with 5'-3' and 3'-5' mRNA Degradation Pathways

The stability of messenger RNA (mRNA) is intricately regulated, and its degradation is a critical control point in gene expression. The 7-methylguanosine (B147621) (m7G) cap is a key determinant in the two major pathways of mRNA decay in eukaryotes: the 5'-3' and 3'-5' degradation pathways. Both pathways are initiated by the shortening of the poly(A) tail at the 3' end, a process known as deadenylation nih.gov.

In the predominant 5'-3' degradation pathway, deadenylation is followed by the removal of the m7G cap structure. This decapping step is a crucial, regulated event catalyzed by the Dcp1/Dcp2 decapping complex embopress.org. The Dcp2 enzyme hydrolyzes the 5'-5' triphosphate linkage, releasing a 7-methyl-guanosine diphosphate (m7GDP) molecule and leaving a 5'-monophosphorylated mRNA nih.govnih.govnih.gov. This exposed 5' end is then a substrate for the highly processive 5'-3' exoribonuclease Xrn1, which rapidly degrades the remainder of the mRNA body embopress.orgnih.govreactome.org. The Lsm1-7 complex plays a role in this pathway by binding to the 3' end of deadenylated mRNAs, which may help recruit the decapping machinery and protect the mRNA from 3' end degradation embopress.orgreactome.org.

Alternatively, in the 3'-5' degradation pathway, the deadenylated mRNA is degraded from the 3' end by a multi-protein complex called the exosome nih.govembopress.org. As the exosome digests the mRNA body, it leaves behind the m7G cap attached to a short remnant of the 5' end, in the form of m7GpppN. This cap structure is then hydrolyzed by the scavenger decapping enzyme DcpS, which cleaves the pyrophosphate linkage to yield 7-methyl-guanosine monophosphate (m7GMP) and a nucleoside diphosphate nih.govnih.gov.

| Pathway | Key Enzyme(s) | Initial Cap Product | Final Cap Product | Description |

|---|---|---|---|---|

| 5'-3' Degradation | Dcp1/Dcp2 Decapping Complex, Xrn1 Exonuclease | m7GDP | m7GMP (via DcpS) | The primary pathway in many organisms. After deadenylation, the cap is removed by Dcp2, followed by rapid degradation of the mRNA body by Xrn1. embopress.orgnih.govreactome.org |

| 3'-5' Degradation | Exosome, DcpS Scavenger Enzyme | m7GpppN | m7GMP | After deadenylation, the mRNA body is degraded from the 3' end by the exosome. The remaining cap structure is then hydrolyzed by DcpS. nih.govembopress.orgnih.gov |

Cap Quality Control Mechanisms

The process of co-transcriptional capping is not infallible, and cells have evolved sophisticated quality control mechanisms to ensure the integrity of the 5' end of their mRNAs. The presence of a correct m7G cap is essential for mRNA stability, splicing, nuclear export, and translation nih.govresearchgate.net. Defectively capped mRNAs, such as those with an unmethylated cap (GpppN) or those lacking a cap entirely (pppRNA), must be identified and eliminated to prevent the production of aberrant proteins and to maintain cellular homeostasis nih.govcolumbia.edu.

A key family of enzymes involved in this surveillance system includes Rai1 and its mammalian homolog, DXO (decapping exoribonuclease) nih.govnih.govcolumbia.edu. These enzymes can recognize and degrade improperly capped mRNAs. Yeast Rai1 was shown to possess pyrophosphohydrolase activity that can remove the entire cap structure dinucleotide from mRNAs with an unmethylated cap or no cap at all nih.gov. This action converts the aberrant 5' end into a 5'-monophosphate, targeting the transcript for degradation by 5'-3' exoribonucleases like Rat1/Xrn2 in the nucleus or Xrn1 in the cytoplasm nih.govnih.gov.

The mammalian DXO enzyme is a central player in pre-mRNA 5' end quality control researchgate.net. DXO possesses multiple catalytic functions, including pyrophosphohydrolase, decapping, and 5'-3' exoribonuclease activities researchgate.netcolumbia.edu. This allows it to single-handedly identify and degrade pre-mRNAs that are defectively capped nih.gov. Knockdown of DXO in mammalian cells leads to an accumulation of improperly capped pre-mRNAs, which are then inefficiently spliced and polyadenylated, revealing an intimate link between proper capping and subsequent pre-mRNA processing steps nih.govresearchgate.net. Studies have shown that DXO degrades RNAs with a Cap 0 structure but not those with a Cap 1 modification, highlighting its specificity researchgate.net. The existence of these quality control pathways underscores the importance of capping fidelity for gene expression nih.govnih.govcolumbia.edu.

| Enzyme | Organism | Activities | Substrates |

|---|---|---|---|

| Rai1 | Yeast | Pyrophosphohydrolase, Decapping Endonuclease | Uncapped (pppRNA) and unmethylated (GpppN) mRNAs. nih.govcolumbia.edu |

| DXO (Dom3Z) | Mammals | Pyrophosphohydrolase, Decapping, 5'-3' Exoribonuclease | Defectively capped pre-mRNAs (e.g., Cap 0). nih.govresearchgate.netcolumbia.edu |

| Dxo1/Ydr370C | Yeast | Decapping, 5'-3' Exoribonuclease | Improperly capped mRNAs. nih.govcolumbia.edu |

Role in Innate Immune Response and Self/Non-Self RNA Discrimination

The innate immune system must accurately distinguish between endogenous (self) and foreign (non-self) nucleic acids to mount an effective defense against pathogens like viruses while avoiding autoimmune reactions nih.govosti.gov. The 5' cap structure of mRNA has emerged as a critical molecular signature for this self/non-self discrimination nih.govosti.gov. Host mRNAs are co-transcriptionally modified with an m7G cap, which is further methylated, while many viral RNAs may initially lack these modifications, exposing them as foreign to cellular sensors nih.gov.

Impact of 2'-O-Methylation (Cap 1, Cap 2) on Immunogenicity and Immune Evasion

A key modification that marks host RNA as "self" is the 2'-O-methylation of the ribose of the first and sometimes the second nucleotide adjacent to the m7G cap. The methylation of the first nucleotide creates the "Cap 1" structure (m7GpppNm), and methylation of the first two nucleotides creates "Cap 2" nih.gov. This Cap 1 modification is a crucial determinant for evading recognition by the host's innate immune system nih.govresearchgate.net.

The absence of this 2'-O-methylation, resulting in a "Cap 0" structure (m7GpppN), is interpreted as a non-self pattern by specific host proteins, triggering an antiviral response nih.govpnas.org. Consequently, many viruses have evolved their own methyltransferase enzymes to mimic the host's Cap 1 structure, thereby camouflaging their RNA and evading immune detection pnas.org. In addition to its role in immune evasion, 2'-O-methylation can also enhance mRNA stability by increasing resistance to certain endonucleases researchgate.netnih.gov. Research has also shown that RNA with a Cap 2 structure exhibits resistance to DXO-mediated decapping and degradation, further contributing to its stability nih.gov. The presence of 2'-O-methylation on the second transcribed nucleotide can also influence the level of protein production in a cell-specific manner nih.gov.

Interaction with Pattern Recognition Receptors (e.g., RIG-I, TLRs, MDA5)

The discrimination between self and non-self RNA is mediated by a class of proteins known as pattern recognition receptors (PRRs). A primary sensor of viral RNA in the cytoplasm is the Retinoic Acid-Inducible Gene-I (RIG-I) nih.govnih.govpnas.org. RIG-I is activated by RNAs bearing a 5'-triphosphate (5'ppp), a common feature of viral replication intermediates nih.govpnas.org.

Initially, it was thought that the m7G cap itself would block RIG-I binding. However, structural and biochemical studies have surprisingly shown that double-stranded RNAs with a Cap 0 structure bind to RIG-I with nearly identical affinity as 5'ppp RNAs and are equally effective at activating its ATPase activity and downstream signaling to trigger a type I interferon response nih.govpnas.orgnih.govosti.gov. The RIG-I protein accommodates the m7G cap in a specific cavity without disrupting its interaction with the triphosphate linkage nih.govnih.gov.

The critical factor for self-RNA to evade RIG-I recognition is the Cap 1 modification (2'-O-methylation) nih.govpnas.orgnih.gov. The presence of the 2'-O-methyl group on the first nucleotide abrogates RIG-I signaling nih.govpnas.org. Structural studies revealed that a specific histidine residue (H830) in RIG-I is crucial for discriminating between Cap 0 and Cap 1 RNAs nih.govpnas.org. The 2'-O-methylation works synergistically with the m7G cap to weaken the RNA's affinity for RIG-I by approximately 200-fold nih.govpnas.orgnih.gov.

While RIG-I is a major sensor for capped RNAs, other PRRs like Toll-like receptors (TLRs), particularly TLR3, TLR7, and TLR8, and Melanoma Differentiation-Associated protein 5 (MDA5) also contribute to antiviral immunity by recognizing different RNA features researchgate.netembopress.org. MDA5 is thought to primarily recognize long double-stranded RNA (dsRNA) and may rely less on the specific 5' end structure nih.govembopress.org.

| 5' RNA Structure | Description | RIG-I Binding Affinity | RIG-I Signaling Outcome |

|---|---|---|---|

| 5'ppp-RNA | Uncapped, triphosphorylated end (non-self) | High | Strong Activation |

| Cap 0 (m7GpppN) | Methylated G, but no 2'-O-methylation (non-self) | High (similar to 5'ppp-RNA) nih.govnih.gov | Strong Activation nih.gov |

| Cap 1 (m7GpppNm) | 2'-O-methylation on first nucleotide (self) | ~200-fold weaker than Cap 0 nih.govpnas.orgnih.gov | Abrogated/No Activation nih.govpnas.org |

Role of IFITs in Antiviral Defense Mediated by Cap Recognition

Interferon-induced proteins with tetratricopeptide repeats (IFITs) are key effectors of the innate antiviral response nih.gov. Once induced by interferons, IFIT proteins act as a direct line of defense by recognizing and targeting viral RNAs nih.govresearchgate.net. Specifically, IFIT1 (and its paralog IFIT5 in humans) can distinguish between self and non-self RNA based on the 5' cap structure nih.govnih.gov.

IFIT1 directly binds to the 5' end of RNAs that lack 2'-O-methylation (Cap 0) or that have a 5'-triphosphate end nih.govnih.gov. By binding to these foreign RNAs, IFIT1 sequesters them and prevents their translation by competing with the eukaryotic initiation factor eIF4E, a key component of the translation initiation complex nih.govnih.gov. This effectively shuts down viral protein synthesis nih.gov. IFIT1, often in a complex with IFIT2 and IFIT3, blocks the translation of these improperly modified viral RNAs nih.gov. The ability of IFIT1 to encircle the cap and several downstream nucleotides in a flexible manner allows it to defend against a wide range of viruses nih.gov. The antiviral activity of IFITs is a powerful mechanism that restricts the replication of numerous viruses that lack the enzymatic machinery to produce a Cap 1 structure on their mRNAs nih.gov.

Interplay of M7g Cap with Viral Life Cycles and Pathogenesis

Viral Strategies for mRNA Capping

Viruses employ two primary strategies to ensure their mRNAs are capped: either by encoding their own capping machinery or by "snatching" caps (B75204) from host cell mRNAs. semanticscholar.orgresearchgate.net These strategies are often unique to different virus families and reflect their evolutionary adaptation to the host cellular environment.

Many viruses carry genes that encode the enzymatic machinery necessary to add a 5' cap structure to their own transcripts. This machinery typically includes an RNA triphosphatase (RTPase), a guanylyltransferase (GTase), and methyltransferases (MTases) that catalyze the N-7 methylation of guanine (B1146940) and often the 2'-O methylation of the first and second nucleotides of the transcript. nih.gov

For instance, Flaviviruses, such as Dengue, West Nile, and Zika viruses, utilize a multifunctional protein called NS5. plos.org The N-terminal portion of NS5 contains a methyltransferase domain that performs both the guanine N-7 and the subsequent ribose 2'-O methylation steps required to form the final cap-1 structure (m7GpppAmG). asm.orgembopress.orgnih.gov Similarly, Coronaviruses encode non-structural proteins, nsp14 and nsp16, which possess N-7 and 2'-O methyltransferase activities, respectively, essential for capping their viral RNA. oup.com Vesicular Stomatitis Virus (VSV), a nonsegmented negative-sense RNA virus, possesses a large polymerase protein (L) that contains all the enzymatic activities needed for transcription, including the addition of a 5' methylated cap. pnas.org

These virally encoded enzymes represent attractive targets for antiviral drug development, as their inhibition can disrupt a critical step in the viral life cycle. nih.govasm.org

Table 1: Examples of Virally Encoded Capping Enzymes and Methyltransferases

| Virus Family | Virus Example | Viral Protein(s) | Enzymatic Function(s) | Reference(s) |

|---|---|---|---|---|

| Flaviviridae | Dengue virus, West Nile virus | NS5 | N-7 and 2'-O Methyltransferase | plos.orgasm.orgembopress.org |

| Coronaviridae | SARS-CoV-2 | nsp14, nsp16 (activated by nsp10) | N-7 Methyltransferase, 2'-O Methyltransferase | oup.com |

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | L protein | RNA polymerase, Guanylyltransferase, Methyltransferase | pnas.org |

A distinct strategy for acquiring a 5' cap is "cap snatching," famously employed by influenza viruses and other segmented negative-strand RNA viruses like Bunyaviruses and Arenaviruses. wikipedia.orgexpasy.org Instead of synthesizing a cap de novo, these viruses cleave the 5' end, including the m7G cap, from host pre-mRNAs and use it as a primer to initiate the transcription of their own viral genes. nih.govembopress.org

In the influenza virus, this process occurs in the nucleus of the infected cell and is carried out by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex consisting of PA, PB1, and PB2 subunits. wikipedia.orgnih.gov The process involves several steps:

The PB2 subunit of the viral polymerase binds to the m7G cap of a nascent host cell pre-mRNA. nih.gov

The PA subunit, which possesses endonuclease activity, then cleaves the host mRNA 10-13 nucleotides downstream from the cap. wikipedia.orgnih.govasm.org

This capped fragment is then used as a primer by the PB1 subunit to initiate transcription of the viral RNA template. nih.gov

This mechanism not only provides the viral transcripts with a functional cap for translation but also contributes to the shutdown of host protein synthesis by promoting the degradation of uncapped host mRNAs. nih.gov

Unique Cap Structures in Viral RNAs (e.g., Flaviviruses, Herpes Simplex Virus)

While the fundamental m7GpppN structure is conserved, the extent of subsequent methylations can vary, leading to different cap structures. Eukaryotic cells typically have a cap-1 (m7GpppNm) or cap-2 (m7GpppNmNm) structure, where the first or first two nucleotides are 2'-O methylated. nih.gov This 2'-O methylation serves as a marker of "self" to the host's innate immune system, helping it to distinguish cellular mRNAs from foreign RNAs. youtube.comresearchgate.net

Flaviviruses, replicating in the cytoplasm, encode their own 2'-O methyltransferase activity within the NS5 protein to produce a cap-1 structure (m7GpppAmG) on their genomic RNA. asm.orgnih.gov This modification is crucial for the virus to evade recognition by host antiviral proteins like IFIT1 (Interferon-induced protein with tetratricopeptide repeats 1), which would otherwise bind to unmethylated caps and inhibit translation. researchgate.net Viruses defective in this 2'-O methylation are often attenuated, highlighting its importance in pathogenesis. asm.orgresearchgate.net

Herpes Simplex Virus (HSV), a DNA virus that replicates in the nucleus, produces transcripts that share many features with host mRNAs, including being capped and polyadenylated. nih.gov However, a distinguishing feature is that most HSV transcripts are not spliced. nih.gov The capping of HSV transcripts is thought to rely on the host's cellular capping machinery. Furthermore, the virion host shutoff (vhs) protein of HSV can induce the degradation of host mRNAs by targeting the 5' cap region, a process sometimes referred to as "mRNA decapitation". mcmaster.ca

Recent studies have also identified further cap modifications. For instance, in cells infected with Vesicular Stomatitis Virus (VSV), the viral mRNAs can acquire an N6-methylation on the cap-proximal adenosine (B11128) (m7Gpppm6Am), a modification catalyzed by the host cellular methyltransferase PCIF1. pnas.org This modification appears to attenuate the host's interferon-β antiviral response. pnas.org

Table 2: Comparison of Viral RNA Cap Structures

| Virus Family | Virus Example | Typical Cap Structure | Capping Mechanism | Significance of Structure | Reference(s) |

|---|---|---|---|---|---|

| Flaviviridae | West Nile Virus, Dengue Virus | m7GpppAmG (Cap-1) | De novo synthesis by viral NS5 protein | Evades host innate immunity (e.g., IFIT1) | asm.orgnih.gov |

| Orthomyxoviridae | Influenza A Virus | m7GpppNm... (variable host sequence) | Cap Snatching | Hijacks host cap for viral mRNA translation; inhibits host gene expression | wikipedia.orgnih.gov |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | m7GpppN (Cap-0, processed by host) | Utilizes host nuclear capping machinery | Mimics host mRNA for translation; most transcripts are unspliced | nih.gov |

Modulation of Host Cap-Related Processes by Viral Proteins

Viruses have evolved numerous proteins that directly interact with and manipulate the host's cap-binding proteins and translation initiation factors to favor viral protein synthesis and disrupt cellular functions. semanticscholar.orgmdpi.com

Herpes Simplex Virus (HSV), for example, employs a multi-pronged approach to take over the host translation machinery. The vhs protein degrades host mRNAs, reducing competition for ribosomes. asm.org Simultaneously, other HSV proteins actively enhance the translation of viral mRNAs. The ICP27 protein stimulates the nuclear export of viral intronless mRNAs by recruiting cellular export factors like REF and TAP/NXF1. nih.gov Other proteins, such as US3 and ICP6, enhance the assembly of the host's cap-binding complex (eIF4F), which is a rate-limiting step in translation initiation. nih.gov

The influenza virus polymerase not only snatches caps but also interacts with the C-terminal domain (CTD) of the host's RNA polymerase II, the enzyme responsible for transcribing host mRNAs. nih.gov This interaction is crucial for positioning the viral polymerase to efficiently capture the 5' caps from newly synthesized host transcripts. researchgate.net

Some viruses also target the host mRNA decay machinery. nih.gov For instance, the KSHV (Kaposi's sarcoma-associated herpesvirus) SOX protein and the HSV vhs protein can trigger the degradation of host mRNAs, thereby shutting off host gene expression and freeing up the cellular machinery for viral replication. mdpi.com By modulating these fundamental host processes related to the mRNA cap, viruses effectively rewire the cell to become a factory for producing new virions.

Advanced Research Methodologies and Techniques for M7g Cap Analysis

In Vitro mRNA Synthesis and Capping Technologies

The production of functional mRNA in a laboratory setting, known as in vitro transcription (IVT), is crucial for a wide range of applications, including mRNA vaccines and therapeutics. neb.comthermofisher.com A key step in IVT is the addition of the 5' cap structure, which can be achieved through two primary strategies: co-transcriptional capping and post-transcriptional (enzymatic) capping. takarabio.com

Co-transcriptional capping involves the inclusion of a cap analog in the IVT reaction, where it is incorporated directly at the 5' end of the synthesizing RNA molecule by the RNA polymerase. takarabio.comresearchgate.net This method streamlines the mRNA production process.

Anti-Reverse Cap Analog (ARCA) was a significant advancement over the first-generation m7GpppG cap analogs. Standard analogs could be incorporated in either the correct or an incorrect, reverse orientation, with the latter being non-functional. neb.comneb-online.de ARCA is designed with a methyl group at the 3' position of the m7G, which prevents it from being incorporated in the reverse orientation, ensuring that the resulting mRNAs are more translationally competent. neb.comtrilinkbiotech.com However, ARCA technology typically results in a Cap 0 structure (m7GpppN) and capping efficiencies of around 80%. researchgate.nettrilinkbiotech.com The presence of the Cap 0 structure can sometimes trigger an innate immune response in higher eukaryotes. trilinkbiotech.com

CleanCap® reagents represent a newer generation of co-transcriptional capping technology. These are trinucleotide cap analogs, such as CleanCap® Reagent AG, which consists of an m7G linked to an AG sequence. thermofisher.comneb-online.de This design allows for the direct synthesis of a Cap 1 structure (m7GpppNm), where the first transcribed nucleotide is 2'-O-methylated. neb-online.de The Cap 1 structure is typical of higher eukaryotes and is crucial for evading the innate immune system. thermofisher.comtakarabio.com CleanCap technology boasts capping efficiencies of over 95% and generally leads to higher RNA yields compared to ARCA because it doesn't require reducing the concentration of GTP in the transcription reaction. thermofisher.comneb-online.de

Table 1: Comparison of Co-transcriptional Capping Analogs

| Feature | Anti-Reverse Cap Analog (ARCA) | CleanCap® Reagent AG |

| Structure Type | Dinucleotide | Trinucleotide |

| Resulting Cap Structure | Cap 0 (m7GpppG) | Cap 1 (m7GpppAmG) |

| Orientation of Incorporation | Correct orientation only | Correct orientation only |

| Typical Capping Efficiency | ~80% | >95% |

| Impact on RNA Yield | Can lower yield due to GTP competition | Higher yield, no GTP starvation needed |

| Immune Response | Cap 0 may be immunogenic | Cap 1 reduces immunogenicity |

Post-transcriptional capping is a two-step process performed after the mRNA has been synthesized. takarabio.com This enzymatic method offers high efficiency and the flexibility to create specific cap structures. takarabio.comnih.gov

First, uncapped RNA with a 5'-triphosphate end is treated with a capping enzyme, such as the Vaccinia Capping Enzyme (VCE) or Faustovirus Capping Enzyme (FCE) . takarabio.comneb.com These enzymes possess RNA triphosphatase, guanylyltransferase, and guanine-N7-methyltransferase activities. neb.comcellscript.com In the presence of GTP and the methyl donor S-adenosylmethionine (SAM), the enzyme adds the 7-methylguanylate cap, forming a Cap 0 structure (m7GpppN). takarabio.comsmobio.com This enzymatic reaction is highly efficient, often achieving nearly 100% capping. takarabio.comcellscript.com

To generate the Cap 1 structure, which is vital for reducing immunogenicity and enhancing translation in vivo, a second enzymatic step is required. takarabio.comlevprot.com An mRNA Cap 2'-O-Methyltransferase is used, with SAM as the methyl donor, to add a methyl group to the 2'-hydroxyl position of the first nucleotide of the transcript. takarabio.comsmobio.com This converts the Cap 0 structure to a Cap 1 structure (m7GpppNm). nih.govsmobio.com

Table 2: Key Enzymes in Post-Transcriptional Capping

| Enzyme | Function | Substrate | Product |

| Vaccinia Capping Enzyme (VCE) | Catalyzes the formation of the Cap 0 structure. | 5'-triphosphate RNA, GTP, SAM | Cap 0 RNA (m7GpppN) |

| mRNA Cap 2'-O-Methyltransferase | Adds a methyl group to the 2'-O position of the first nucleotide. | Cap 0 RNA, SAM | Cap 1 RNA (m7GpppNm) |

Quantitative Analysis of Diverse Cap Structures (e.g., CapQuant Methodologies)

To understand the diversity and abundance of cap structures within a cell or virus, highly sensitive quantitative methods are necessary. CapQuant is a mass spectrometry-based technique developed for the quantitative analysis of the "cap epitranscriptome". mit.edunih.gov This method allows for the absolute quantification of a wide range of cap structures with high sensitivity and chemical specificity. nih.gov

The CapQuant workflow typically involves:

RNA Hydrolysis: Total RNA is digested with Nuclease P1, an enzyme that cleaves RNA into nucleoside monophosphates but leaves the triphosphate linkages of cap structures intact. nih.govbiosyn.com

HPLC Enrichment: The resulting mixture is separated using high-performance liquid chromatography (HPLC) to enrich for cap-containing structures. nih.govbiosyn.com

LC-MS/MS Quantification: The enriched cap fractions are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise identification and quantification. nih.govbiosyn.com

Using this approach, researchers have discovered novel cap structures in human and mouse cells (e.g., FAD, UDP-Glc, m7Gpppm6A) and have observed tissue-specific variations in cap methylation. mit.edunih.gov For example, analysis of poly(A)-tailed RNA from human lymphoblasts revealed that Cap 1 structures make up the vast majority (88%) of all caps (B75204), with no detectable Cap 0 structures. nih.gov CapQuant has also been used to analyze the cap structures of viral RNA, such as the dengue virus, revealing high proportions of caps that lack 2'-O-methylation. mit.eduresearchgate.net

Structural Biology Approaches for Cap-Binding Protein Complexes

The biological functions of the m7G cap are mediated by proteins that specifically recognize and bind to this structure. portlandpress.com Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating how these proteins interact with the cap.

The primary nuclear cap-binding protein is the Cap-Binding Complex (CBC) , a heterodimer composed of the CBP20 and CBP80 subunits. researchgate.netbiorxiv.org Structural studies have shown that CBP20 directly binds the m7G cap, while CBP80 enhances the binding affinity and serves as a scaffold for other factors. researchgate.netbiorxiv.org The crystal structure of human CBC bound to an m7GpppG cap analog revealed that the m7G base is sandwiched between two conserved tyrosine residues (Tyr20 and Tyr43) within the CBP20 subunit. portlandpress.comembopress.org This binding induces a significant conformational change, where parts of CBP20 fold around the cap analog, demonstrating an induced-fit recognition mechanism. embopress.org

In the cytoplasm, the cap is recognized by the eukaryotic initiation factor 4E (eIF4E ), which is part of the eIF4F complex essential for initiating translation. portlandpress.com Structural studies of eIF4E have also shown the m7G base being stacked between two aromatic residues, a common theme in cap recognition. embopress.org These structural insights are crucial for understanding how the cap mediates processes like splicing, nuclear export, and translation. portlandpress.com

Functional Assays for mRNA Stability, Translational Efficiency, and Decapping Rates

The integrity of the m7G cap is directly linked to the functional lifetime of an mRNA molecule. Functional assays are employed to measure how different cap structures or modifications affect mRNA stability, how efficiently they are translated into protein, and their susceptibility to enzymatic removal (decapping).

Translational Efficiency is often measured using reporter assays. A common approach is to synthesize mRNA encoding a reporter protein, such as Firefly luciferase (FLuc) or Cypridina luciferase (CLuc), with different cap structures. neb-online.deacs.org This mRNA is then introduced into cultured cells or cell-free translation systems (like rabbit reticulocyte lysate). acs.orgbiorxiv.org The amount of protein produced is quantified by measuring the luciferase activity, providing a direct readout of translational efficiency. acs.orgbiorxiv.org Studies consistently show that capped mRNAs are translated much more efficiently than uncapped ones, and Cap 1 structures often yield higher protein expression in mammalian cells than Cap 0. neb-online.debiorxiv.org

mRNA Stability and Decapping Rates are assessed by measuring the decay rate of a specific mRNA over time in cells. After transfecting cells with the reporter mRNA, total RNA is harvested at different time points, and the amount of remaining reporter mRNA is quantified, typically by quantitative reverse transcription PCR (qRT-PCR). This allows for the calculation of the mRNA half-life. nih.gov The resistance of a cap to decapping enzymes, a key step in mRNA degradation, can be tested in vitro. nih.gov For example, mRNAs with modified cap analogs can be incubated with recombinant decapping enzymes like hDcp2. nih.gov The degradation products are then analyzed, often by HPLC, to determine the rate and extent of decapping. acs.orgnih.gov These assays have been used to develop cap analogs with increased stability, which in turn leads to more sustained protein expression. nih.gov

High-Throughput Genomic and Epitranscriptomic Profiling of Capped RNAs

Beyond the canonical m7G cap, a variety of modifications can exist on RNA, collectively known as the epitranscriptome. High-throughput sequencing methods have been developed to map these modifications across the entire transcriptome.

For profiling internal m7G modifications, techniques such as m7G-MeRIP-seq (methylated RNA immunoprecipitation sequencing) have been developed. oup.comcd-genomics.com This method uses an antibody specific to m7G to enrich for RNA fragments containing this modification. cd-genomics.com These enriched fragments are then sequenced, allowing for the transcriptome-wide identification of m7G sites. oup.com Other chemical-based methods provide single-nucleotide resolution. For instance, sodium borohydride (B1222165) (NaBH4) can reduce the m7G, leading to cleavage at that site, which can be detected as a stop during reverse transcription. cd-genomics.com

For analyzing 5' cap structures, methods that specifically capture the 5' end of transcripts are employed. While methods like CapQuant provide quantitative data on the bulk cap population, other sequencing-based approaches aim to identify the capped start sites of specific transcripts. For example, ONE-seq was developed for the specific profiling of NAD-capped RNAs, using a chemo-enzymatic reaction to distinguish them from m7G-capped transcripts. nih.gov The development of these high-throughput techniques is crucial for understanding the landscape and regulatory functions of different cap structures and other epitranscriptomic marks on a global scale. mdpi.comrsc.org

Emerging Research Avenues and Future Perspectives in M7g Cap Biology

Elucidating the Specific Biological Roles of Cap 2 and Other Complex Cap Methylations

Beyond the well-studied Cap 1, further modifications to the mRNA cap structure add another layer of regulatory complexity. The most notable of these is the Cap 2 structure, where the 2'-O position of the second nucleotide is also methylated, resulting in m7GpppN1mpN2mp. frontiersin.orgresearchgate.net

Formation and Function of Cap 2: The conversion of Cap 1 to Cap 2 is catalyzed by the cap methyltransferase 2 (CMTR2), also known as HMTR2 in humans. frontiersin.orgnih.gov This enzyme is found in the cytoplasm and acts on existing Cap 1 mRNA. frontiersin.org Research has shown that the formation of Cap 2 is a slow, continuous process that occurs as mRNAs age in the cytosol. nih.gov Consequently, Cap 2 is more abundant on long-lived mRNAs. nih.gov

The primary role of the Cap 2 modification appears to be a further refinement of the "self" RNA signal to the innate immune system. While Cap 1 provides a significant degree of immune evasion, the dual methylation in Cap 2 offers enhanced protection. researchgate.net Specifically, the Cap 2 structure is even more effective at inhibiting the activation of the innate immune sensor RIG-I, thereby improving mRNA translation efficiency. frontiersin.orgresearchgate.netnih.gov The slow rate of Cap 2 formation ensures that the host's own stable mRNAs accumulate this modification, while newly introduced viral RNAs, which are rapidly transcribed, would possess low levels of Cap 2, making them more visible to the immune system. nih.gov